Stereospecific In Vivo Analgesic Activity: (-)-Eseroline vs. (+)-Eseroline
The enantiomers of eseroline exhibit equivalent in vitro opioid receptor binding affinities in rat brain membrane preparations and equivalent inhibition of adenylate cyclase. However, in vivo antinociceptive testing reveals a stark stereospecific divergence: only (-)-eseroline displays potent narcotic agonist activity comparable to morphine, whereas (+)-eseroline is completely inactive in vivo [1]. Neither (-)-noreseroline nor the open dihydroseco analogue (-)-8 produced any analgesic effects [1].
| Evidence Dimension | In vivo analgesic activity (stereoselectivity) |
|---|---|
| Target Compound Data | Potent narcotic agonist activity in vivo, similar to morphine |
| Comparator Or Baseline | (+)-Eseroline: no analgesic effect in vivo; (-)-noreseroline: no analgesic effect; dihydroseco analogue (-)-8: no analgesic effect |
| Quantified Difference | Qualitative divergence: active vs. completely inactive; quantitative difference in opioid receptor binding between enantiomers is 0 (equal affinity) |
| Conditions | Opiate receptor binding: rat brain membrane preparations; in vivo antinociception: animal models |
Why This Matters
This stereochemical specificity for in vivo efficacy, despite equivalent in vitro receptor binding, makes (-)-eseroline fumarate non-substitutable with its enantiomer or analogs for any research application requiring in vivo opioid pharmacology.
- [1] Schönenberger B, Jacobson AE, Brossi A, Streaty R, Klee WA, Flippen-Anderson JL, Gilardi R. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis. J Med Chem. 1986;29(11):2268-2273. View Source
